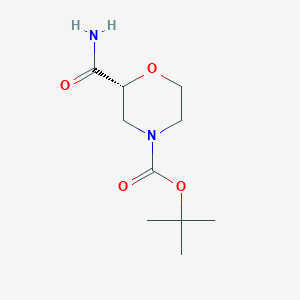(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate
CAS No.: 1821769-71-4
Cat. No.: VC7486264
Molecular Formula: C10H18N2O4
Molecular Weight: 230.264
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1821769-71-4 |
|---|---|
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.264 |
| IUPAC Name | tert-butyl (2R)-2-carbamoylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 |
| Standard InChI Key | ZSWWTDBVKVWIAD-SSDOTTSWSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate belongs to the morpholine class of heterocyclic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The molecular formula is C₁₀H₁₇N₂O₄, with a molecular weight of 229.25 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, which influences its reactivity and biological activity.
The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N, reflecting the tert-butoxycarbonyl (Boc) protecting group at the 4-position and the carbamoyl moiety at the 2-position of the morpholine ring . This structural arrangement enhances stability during synthetic transformations, making the compound suitable for multi-step organic syntheses.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1416438-67-9 | |
| Molecular Formula | C₁₀H₁₇N₂O₄ | |
| Molecular Weight | 229.25 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N | |
| Storage Conditions | Dry, cool environment |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate typically involves asymmetric synthesis techniques to achieve the desired (R)-configuration. A common approach begins with the Boc protection of a morpholine precursor, followed by functionalization at the 2-position.
-
Boc Protection: The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl morpholine-4-carboxylate.
-
Carbamoylation: Introduction of the carbamoyl group at the 2-position is achieved via reaction with an isocyanate or carbamoyl chloride in the presence of a chiral catalyst to enforce stereochemical control .
Critical to the process is the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess (ee). For instance, enzymatic resolution or transition metal-catalyzed asymmetric synthesis may be employed to obtain the (R)-enantiomer selectively.
Challenges in Scalability
Scalability remains a challenge due to the need for precise stereochemical control. Side reactions, such as epimerization or racemization, can occur during prolonged reaction times or under harsh conditions. Optimization of reaction parameters—temperature, solvent choice, and catalyst loading—is essential to maintain yield and purity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its Boc group facilitates deprotection under mild acidic conditions, enabling sequential functionalization without compromising the morpholine ring.
Antibiotic Development
The compound has been employed in the synthesis of β-lactam antibiotics, where the morpholine ring contributes to binding affinity against bacterial penicillin-binding proteins (PBPs). Structural analogs of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Agents
In antiviral research, the carbamoyl group serves as a hydrogen bond donor, enhancing interactions with viral proteases. Derivatives of this compound have been investigated as inhibitors of HIV-1 protease and SARS-CoV-2 main protease (Mᵖʳᵒ) .
| Precautionary Code | Measure |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical splash goggles.
-
Respiratory Protection: N95 mask or fume hood for aerosolized particles .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C |
| Humidity | <40% relative humidity |
| Light Sensitivity | Protect from sunlight |
Shelf Life
Under recommended storage conditions, the compound remains stable for 24 months. Regular monitoring via HPLC or NMR is advised to confirm integrity .
Future Perspectives
Research Opportunities
-
Stereoselective Synthesis: Development of novel catalytic systems to improve enantioselectivity and reduce production costs.
-
Drug Delivery Systems: Exploration of the compound’s utility in prodrug formulations for enhanced bioavailability.
-
Green Chemistry: Optimization of solvent-free or aqueous-phase reactions to align with sustainable manufacturing practices.
Regulatory Considerations
As pharmaceutical regulations evolve, stringent documentation of synthetic pathways and impurity profiles will be critical for regulatory approval. Advances in continuous flow chemistry may address batch-to-batch variability challenges .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume